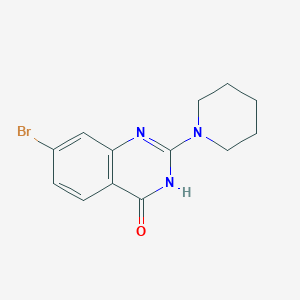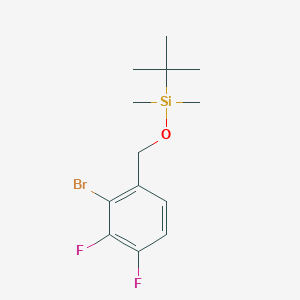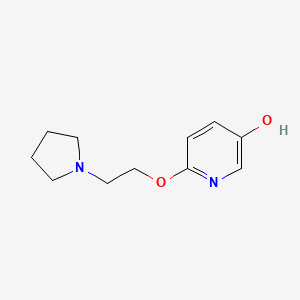
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety via an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol typically involves the reaction of 6-hydroxypyridin-3-ol with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-one.
Reduction: Formation of 6-(2-(Pyrrolidin-1-yl)ethoxy)piperidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with various receptors or enzymes, modulating their activity. The ethoxy linker provides flexibility, allowing the compound to adopt different conformations and enhance its binding affinity. The pyridine ring can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the binding.
相似化合物的比较
Similar Compounds
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
6-(2-(Morpholin-1-yl)ethoxy)pyridin-3-ol: Contains a morpholine ring instead of a pyrrolidine ring.
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position on the pyridine ring.
Uniqueness
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(12-9-10)15-8-7-13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXIXCLXOPCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
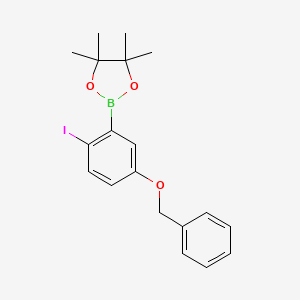
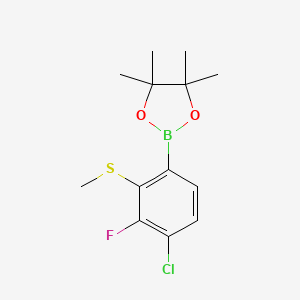
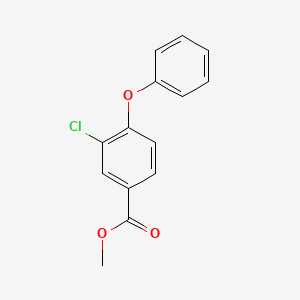
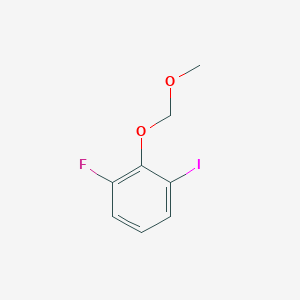
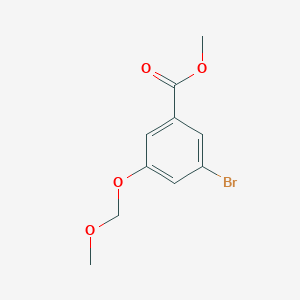
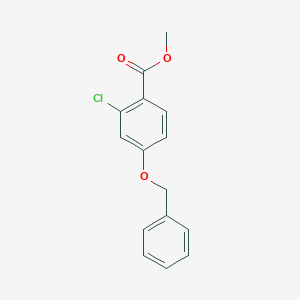
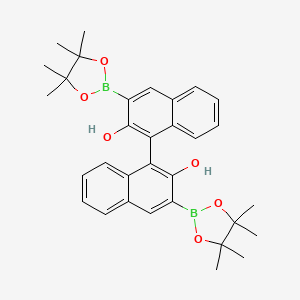
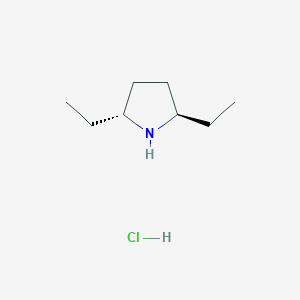
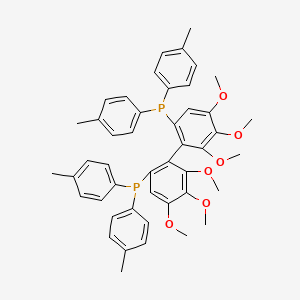
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
